![molecular formula C14H7F4N3O2 B2602284 5-(4-氟苯基)-7-(三氟甲基)吡唑并[1,5-a]嘧啶-2-羧酸 CAS No. 310451-82-2](/img/structure/B2602284.png)

5-(4-氟苯基)-7-(三氟甲基)吡唑并[1,5-a]嘧啶-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

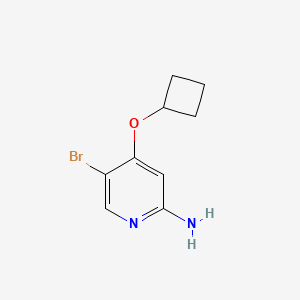

The compound “5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a chemical with the CAS Number 310451-82-2 . Its molecular formula is C14H7F4N3O2 and it has a molecular weight of 325.22 .

Synthesis Analysis

The synthesis of this compound involves the reaction of C16H11F4N3O2 with sodium hydroxide in ethanol and water at 65°C for 4 hours . This is followed by a reaction with hydrogen chloride at 20°C, with the pH adjusted to 1 .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H7F4N3O2/c15-8-3-1-7 (2-4-8)9-5-11 (14 (16,17)18)21-12 (19-9)6-10 (20-21)13 (22)23/h1-6H, (H,22,23) . This indicates the presence of fluorophenyl and trifluoromethyl groups attached to a pyrazolopyrimidine core, with a carboxylic acid group also present.Physical And Chemical Properties Analysis

This compound has a molecular weight of 325.22 . The melting point and other physical properties are not well-documented in the literature.科学研究应用

Medicinal Chemistry

Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs . They have varied and significant biological activities, and accordingly, considerable methods have been devised to prepare these compounds . For instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent . Other derivatives of this class of compounds were prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms . The current review highlighted the therapeutic potential of pyrazolo[1,5-a]pyrimidines as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors .

Bioapplication to Probing Lipid Droplets

A new fluorescent core skeleton containing pyrazolo[1,5-a]pyridine-fused pyrimidine, called fluoremidine (FD), was discovered . FD analogues were prepared via a one-pot silver-catalyzed cascade cyclization . An N,N-dimethylamino group at the R1- and R2-positions plays important roles in controlling fluorescence brightness and emission wavelength . FD shows excellent solvatochromism with turn-on fluorescence in the lipophilic environment, which was utilized to design a fluorescent probe, FD13, for visualizing lipid droplets in living cells .

Antimicrobial and Anticancer Applications

Pyrazolo[1,5-a]pyrimidines have shown potential as antimicrobial and anticancer agents . They have been found to exhibit anti-proliferative, analgesic, and antioxidant properties . Additionally, they have been studied as carboxylesterase, translocator protein, and PDE10A inhibitors, and selective kinase inhibitors . The methods used to prepare these compounds vary through the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones .

Antiviral Applications

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising scaffold to develop potent and selective CSNK2 inhibitors with antiviral activity against β-coronaviruses . A 1,2,4-triazole group was discovered to substitute a key amide group for CSNK2 binding present in many potent pyrazolo[1,5-a]pyrimidine inhibitors . This isosteric replacement improves potency and metabolic stability at a cost of solubility .

Fluorescent Probes

A new fluorescent core skeleton containing pyrazolo[1,5-a]pyridine-fused pyrimidine, called fluoremidine (FD), was discovered . FD analogues were prepared via a one-pot silver-catalyzed cascade cyclization . An N,N-dimethylamino group at the R1- and R2-positions plays important roles in controlling fluorescence brightness and emission wavelength . This discovery has potential applications in the development of fluorescent probes for various scientific research purposes .

Inhibitors for β-Coronavirus Replication

The pyrazolo[1,5-a]pyrimidine scaffold is a promising scaffold to develop potent and selective CSNK2 inhibitors with antiviral activity against β-coronaviruses . A 1,2,4-triazole group was discovered to substitute a key amide group for CSNK2 binding present in many potent pyrazolo[1,5-a]pyrimidine inhibitors . This isosteric replacement improves potency and metabolic stability at a cost of solubility . This discovery has potential applications in the development of antiviral drugs .

未来方向

属性

IUPAC Name |

5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F4N3O2/c15-8-3-1-7(2-4-8)9-5-11(14(16,17)18)21-12(19-9)6-10(20-21)13(22)23/h1-6H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSLRXYYANFMSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F4N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-bromobenzyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2602205.png)

![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2602209.png)

![4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2602210.png)

![N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline](/img/structure/B2602212.png)

![5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2602213.png)

![[2-(4-Fluorophenoxy)phenyl]sulfonyl chloride](/img/structure/B2602217.png)

![[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2602219.png)